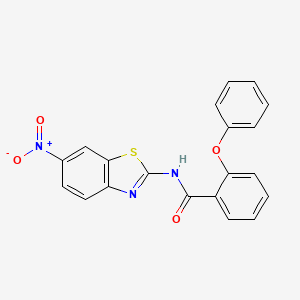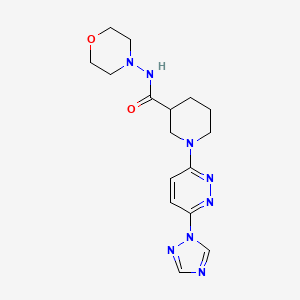![molecular formula C19H21N3O3S B2688630 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 852141-55-0](/img/structure/B2688630.png)
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
-
Acetylation: : The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.
-
Sulfonamide Formation: : The final step involves the reaction of the acetylated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction of the acetyl group can yield the corresponding alcohol, while reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Hydroxylated derivatives: from oxidation.
Alcohols and amines: from reduction.
Halogenated or nitro-substituted derivatives: from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
- N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]propane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide may exhibit unique biological activities due to the specific length and flexibility of the ethane-1-sulfonamide linkage. This can influence its binding affinity and selectivity towards different molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJVRUPPPVOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2688547.png)
![1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2688548.png)
![2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2688549.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2688550.png)
![4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)
![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)
![2-cyclopentyl-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2688564.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/new.no-structure.jpg)

